molecular formula C12H18Cl2N2 B7897006 (4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride

(4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride

Cat. No.: B7897006
M. Wt: 261.19 g/mol
InChI Key: GBQXDFXFKZNBQA-UHFFFAOYSA-N
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Description

(4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a 4-chlorobenzyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with piperidin-3-yl-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of (4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride typically involves:

  • Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
  • Introduction of the 4-Chlorobenzyl Group : Achieved through nucleophilic substitution reactions.
  • Formation of the Hydrochloride Salt : Converting the free amine into its hydrochloride salt using hydrochloric acid.

Pharmaceutical Development

This compound has been identified as a potential lead compound in drug development due to its biological activity. Notably, it has shown promise as an antitumor agent , exhibiting significant effects in various cancer models. Additionally, its interactions with neurotransmitter systems suggest potential applications in treating psychiatric disorders and neurodegenerative diseases.

Neuroscience Research

The compound's affinity for neurotransmitter receptors, particularly those involved in dopamine and serotonin pathways, positions it as a candidate for research into treatments for neurological disorders. Studies indicate that it may modulate signaling pathways associated with these neurotransmitters, offering insights into its therapeutic potential .

Chemical Reactions and Modifications

In synthetic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. It can undergo various chemical reactions:

  • Nucleophilic Substitution : The chlorine atom can be replaced by other nucleophiles.
  • Oxidation and Reduction : The compound can be oxidized to form N-oxides or reduced to its amine forms.

Research indicates that this compound interacts with specific molecular targets:

  • Receptor Binding : It shows affinity for histamine H3 and sigma-1 receptors, which are implicated in pain modulation and other physiological processes .
  • Enzyme Interaction : The amine group facilitates interactions with enzymes, modulating their activity and potentially influencing cellular processes .

Case Studies and Research Findings

Several studies have explored the biological effects and therapeutic potential of this compound:

  • Antitumor Activity : In vitro studies demonstrated that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines such as HeLa cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Neurotransmitter Modulation : Research focusing on the compound's effects on neurotransmitter systems highlighted its potential role in modulating dopamine and serotonin levels, suggesting implications for treating mood disorders .

Mechanism of Action

The mechanism of action of (4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl chloride: A precursor in the synthesis of (4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride.

    Piperidin-3-yl-amine: Another precursor used in the synthesis.

    Benzyl chloride: A related compound with similar reactivity but lacking the piperidine ring.

Uniqueness

This compound is unique due to the presence of both the 4-chlorobenzyl group and the piperidine ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Biological Activity

(4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a 4-chlorobenzyl group. Its molecular formula is C12_{12}H16_{16}ClN2_2·HCl, with a molecular weight of approximately 275.21 g/mol. The hydrochloride form enhances its solubility and stability in aqueous solutions, making it suitable for laboratory applications.

The biological activity of this compound involves several key mechanisms:

  • Receptor Modulation : The compound interacts with various neurotransmitter receptors, notably dopamine D2 and serotonin 5-HT receptors. This interaction suggests potential roles in mood regulation and cognitive processes .
  • Enzyme Interaction : It has been shown to modulate the activity of specific enzymes, influencing biochemical pathways related to neurotransmission and cellular processes .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities against various strains. For instance, studies have shown that similar piperidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 512 µg/mL .
  • Neuropharmacological Effects : Its potential effects on neurotransmitter systems suggest applications in treating psychiatric disorders and neurodegenerative diseases. The modulation of dopamine and serotonin pathways may provide therapeutic benefits in conditions such as depression and anxiety.
  • Anticancer Potential : Preliminary studies indicate that the compound may possess anticancer properties, possibly through its ability to inhibit specific enzymatic pathways involved in tumor progression .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : A study evaluated the antibacterial efficacy of various piperidine derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
  • Neuropharmacological Assessment : Research focused on the compound's interaction with neurotransmitter systems revealed promising results in animal models for mood disorders. The modulation of serotonin receptors was particularly noted as a mechanism for potential antidepressant effects .

Comparative Analysis

The following table summarizes the biological activities associated with this compound compared to other similar compounds:

Compound NameAntimicrobial ActivityNeuropharmacological EffectsAnticancer Potential
(4-Chloro-benzyl)-piperidin-3-yl-amine HClModerateSignificantPromising
1-(4-Chlorobenzyl)-pyrrolidin-3-ylamine HClLowModerateLimited
Other Piperidine DerivativesVariesVariesVaries

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]piperidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.ClH/c13-11-5-3-10(4-6-11)8-15-12-2-1-7-14-9-12;/h3-6,12,14-15H,1-2,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQXDFXFKZNBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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